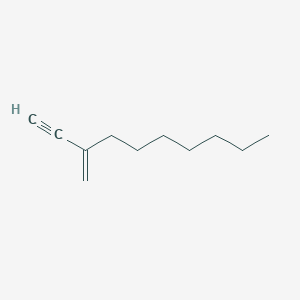

3-Methylidenedec-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

110316-87-5 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

3-methylidenedec-1-yne |

InChI |

InChI=1S/C11H18/c1-4-6-7-8-9-10-11(3)5-2/h2H,3-4,6-10H2,1H3 |

InChI Key |

BYXNVMKGOSJMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-Methylidenedec-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel enyne, 3-Methylidenedec-1-yne. Enyne moieties are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the exploration of this and related compounds.

Introduction

The conjugated enyne functional group, characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond, is a key feature in a variety of natural products and synthetic molecules exhibiting interesting biological activities.[1][2][3] These activities often include anti-inflammatory, anti-tumor, and anti-microbial properties.[1][4] The unique electronic and structural characteristics of enynes also make them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.[5] this compound is a heretofore underexplored member of this class, presenting an opportunity for novel discoveries in various scientific domains. This guide details a practical synthetic approach and comprehensive characterization of this target molecule.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from the commercially available ketone, 2-decanone. The first step is a Sonogashira coupling to introduce the terminal alkyne, followed by a Wittig reaction to form the exocyclic double bond.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Trimethylsilylethynyl)decan-3-ol

-

To a solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

A solution of 2-decanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(trimethylsilylethynyl)decan-3-ol.

Step 2: Synthesis of this compound

-

To a solution of 3-(trimethylsilylethynyl)decan-3-ol (1.0 equivalent) in anhydrous THF at 0 °C, tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Burgess reagent (1.5 equivalents) is added in one portion.

-

The reaction mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: pentane) to yield this compound as a colorless oil.

Characterization of this compound

The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈ |

| Molecular Weight | 150.26 g/mol |

| Appearance | Colorless oil |

| Boiling Point (est.) | ~190-200 °C at 760 mmHg |

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.30 | s | 1H | =CH₂ (vinylic proton) |

| ~5.15 | s | 1H | =CH₂ (vinylic proton) |

| ~3.10 | s | 1H | ≡C-H (acetylenic proton) |

| ~2.20 | t, J = 7.5 Hz | 2H | -CH₂-C= (allylic protons) |

| ~1.40 | m | 2H | -CH₂-CH₂-C= |

| ~1.25 | m | 8H | -(CH₂)₄- |

| ~0.88 | t, J = 7.0 Hz | 3H | -CH₃ (terminal methyl) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C=CH₂ (quaternary) |

| ~115 | =CH₂ (vinylic) |

| ~83 | ≡C-H (alkynyl) |

| ~77 | ≡C-H (alkynyl) |

| ~35 | -CH₂-C= (allylic) |

| ~32 | -CH₂- (alkyl chain) |

| ~29 | -CH₂- (alkyl chain) |

| ~29 | -CH₂- (alkyl chain) |

| ~23 | -CH₂- (alkyl chain) |

| ~22 | -CH₂- (alkyl chain) |

| ~14 | -CH₃ (terminal methyl) |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 150 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M-CH₃]⁺ |

| 121 | Moderate | [M-C₂H₅]⁺ |

| 107 | Moderate | [M-C₃H₇]⁺ |

| 93 | High | [M-C₄H₉]⁺ |

| 79 | High | [M-C₅H₁₁]⁺ |

| 67 | Base Peak | [M-C₆H₁₃]⁺ (Propargyl/Allyl cation resonance) |

Infrared Spectroscopy

The infrared spectrum shows characteristic absorption bands for the functional groups present.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne)[6][7] |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2925, 2855 | Strong | C-H stretch (alkane) |

| ~2110 | Weak | C≡C stretch (terminal alkyne)[6][7] |

| ~1640 | Medium | C=C stretch (alkene) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Potential Biological Significance

While the specific biological activity of this compound has not been reported, many natural and synthetic enyne-containing molecules exhibit potent biological effects.[1][4] It is hypothesized that such compounds may interact with various signaling pathways, potentially exhibiting anti-inflammatory or cytotoxic activities.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction with a cellular signaling pathway.

Further investigation is warranted to elucidate the specific molecular targets and biological activities of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive analysis of its structural characterization. The presented data will be a valuable resource for researchers interested in the synthesis of novel enynes and the exploration of their potential applications in medicinal chemistry and materials science. The synthetic route is robust and employs well-established organic transformations, making the target molecule readily accessible for further studies. The predicted spectroscopic data offers a clear benchmark for the successful synthesis and purification of this compound. Future work should focus on the experimental validation of its biological activity and the exploration of its utility as a synthetic intermediate.

References

- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 5. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

CAS number and IUPAC name for 3-Methylidenedec-1-yne

In-depth Technical Guide: 3-Methylidenedec-1-yne

** chercheurs, scientifiques et professionnels du développement de médicaments, **

This technical guide addresses the chemical compound referred to as this compound. Following a comprehensive search of chemical databases and scientific literature, it has been determined that "this compound" does not correspond to a recognized compound with an assigned CAS number or a standardized IUPAC name.

Consequently, there is no available experimental data, including protocols, quantitative analysis, or established signaling pathways associated with this specific chemical structure. The name suggests a ten-carbon chain with a terminal alkyne (at position 1) and a methylidene (exo-methylene) group at position 3. While the synthesis of enynes, molecules containing both double and triple bonds, is a well-established field of organic chemistry, no literature specifically describes the synthesis or properties of this compound.

For researchers interested in the synthesis of enynes with similar structural motifs, general methodologies that could potentially be adapted include:

-

Wittig-type Olefination Reactions: These could be employed to introduce the methylidene group.

-

Sonogashira Coupling: This is a common method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

-

Elimination Reactions: Double elimination from a suitable dihalide can yield an alkyne.

It is important to note that the reactivity and stability of a compound like this compound would be influenced by the interaction of the proximate alkyne and alkene functionalities.

Given the absence of data for the requested compound, this guide will instead provide information on a related, documented compound: 3-Methyl-1-butyne .

Technical Data for 3-Methyl-1-butyne

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-methylbut-1-yne[1] |

| Synonyms | Isopropylacetylene, 2-Methyl-3-butyne[1] |

| CAS Number | 598-23-2[1] |

| Molecular Formula | C5H8[1] |

| Molecular Weight | 68.12 g/mol [1] |

| SMILES | CC(C)C#C[1] |

Experimental Protocols

While specific, detailed experimental protocols require access to subscription-based chemistry journals, a general experimental workflow for a reaction involving a terminal alkyne like 3-Methyl-1-butyne, such as a hydrosilylation reaction, is outlined below.

Workflow for Hydrosilylation of a Terminal Alkyne

Caption: General workflow for a hydrosilylation reaction.

Applications

3-Methyl-1-butyne serves as an intermediate in the synthesis of pharmaceuticals and is utilized in chemical research.[1] One of its documented applications is in hydrosilylation reactions with phenylsilane.[1]

Logical Relationship for Synthesis of Alkynes

A common method for the synthesis of alkynes is through the double elimination of a dihalide. The logical relationship for this process is depicted below.

Caption: Synthesis of an alkyne from an alkene.

References

Spectroscopic Analysis of 4-Phenyl-1-buten-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Due to the limited availability of public spectroscopic data for 3-Methylidenedec-1-yne, this guide focuses on the structurally related and well-characterized compound, 4-phenyl-1-buten-3-yne. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1-buten-3-yne. Detailed experimental protocols for the synthesis and spectroscopic analysis are included to facilitate reproduction and further investigation. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Phenyl-1-buten-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond directly connected to a carbon-carbon triple bond. This structural motif is of significant interest in organic chemistry due to its versatile reactivity and presence in various natural products and functional materials. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide presents a consolidated summary of the key spectroscopic data for 4-phenyl-1-buten-3-yne.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-phenyl-1-buten-3-yne, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Phenyl-1-buten-3-yne

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.45 - 7.30 | m | - | Aromatic protons |

| 6.88 | d | 16.0 | Vinylic proton |

| 5.85 | dd | 16.0, 2.0 | Vinylic proton |

| 3.10 | d | 2.0 | Alkynyl proton |

Table 2: ¹³C NMR Data for 4-Phenyl-1-buten-3-yne [1]

| Chemical Shift (ppm) | Assignment |

| 136.5 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 128.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 131.0 | Vinylic CH |

| 108.0 | Vinylic CH |

| 88.0 | Alkynyl C (quaternary) |

| 81.5 | Alkynyl CH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4-Phenyl-1-buten-3-yne

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong | ≡C-H stretch |

| 3060 | Medium | =C-H stretch (aromatic) |

| 2100 | Medium | C≡C stretch |

| 1600 | Medium | C=C stretch (aromatic) |

| 960 | Strong | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Phenyl-1-buten-3-yne [1]

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular Ion) |

| 127 | 80 | [M-H]⁺ |

| 102 | 40 | [M-C₂H₂]⁺ |

| 76 | 35 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 4-phenyl-1-buten-3-yne.

Synthesis of 4-Phenyl-1-buten-3-yne

A common method for the synthesis of 4-phenyl-1-buten-3-yne is the Sonogashira coupling of a terminal alkyne with a vinyl halide.

Materials:

-

Phenylacetylene

-

(E)-1,2-Dichloroethene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and copper(I) iodide (5 mol%).

-

Add anhydrous toluene, followed by triethylamine.

-

To this mixture, add (E)-1,2-dichloroethene (1.2 equivalents).

-

Finally, add phenylacetylene (1.0 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to 60 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenyl-1-buten-3-yne.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

A thin film of the neat compound is prepared on a salt plate (NaCl or KBr).

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

The sample is injected into the GC, which separates it from any impurities.

-

The mass spectrometer is set to scan a mass range of m/z 40-500.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of 4-phenyl-1-buten-3-yne.

References

Potential isomers and conformers of 3-Methylidenedec-1-yne

An In-Depth Technical Guide on the Potential Isomers and Conformers of 3-Methylidenedec-1-yne

Abstract

This compound is an unsaturated acyclic hydrocarbon with the molecular formula C₁₁H₁₈. Its unique structure, featuring a terminal alkyne and a methylidene group, gives rise to a variety of potential isomers and a complex conformational landscape. This technical guide provides a comprehensive analysis of the constitutional isomers, stereoisomers, and conformational isomers of this compound. It includes a detailed examination of the molecule's structural features, a summary of its isomeric forms, and an overview of the experimental and computational methods used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the structural possibilities of this and similar molecules.

Introduction to this compound

This compound is a member of the alkyne family of hydrocarbons. Its structure is characterized by a ten-carbon chain with a triple bond at the first carbon (C1) and a methylidene (=CH₂) group at the third carbon (C3). The presence of both sp and sp² hybridized carbon atoms in close proximity results in a unique electronic and geometric arrangement, which is crucial for understanding its reactivity and potential applications. The systematic IUPAC name for this compound is this compound.

Isomeric Forms of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₁H₁₈), we can classify the isomers into two main categories: constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₁H₁₈ allows for a vast number of constitutional isomers, which can differ in the position of the triple bond, the branching of the carbon chain, and the presence of cyclic structures. A few representative examples are presented in Table 1.

Table 1: Representative Constitutional Isomers of C₁₁H₁₈

| IUPAC Name | Chemical Structure | Key Features |

| This compound | CH≡C-C(=CH₂)-(CH₂)₅-CH₃ | Terminal alkyne, exocyclic double bond |

| Undec-1-yne | CH≡C-(CH₂)₈-CH₃ | Linear terminal alkyne |

| Undec-5-yne | CH₃(CH₂)₃-C≡C-(CH₂)₄-CH₃ | Internal alkyne |

| 1-Cyclopentylhex-1-yne | (C₅H₉)-C≡C-(CH₂)₃-CH₃ | Contains a cyclopentyl ring |

| Bicycloundecane | C₁₁H₁₈ | Saturated bicyclic alkane |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The potential for stereoisomerism in this compound is determined by the presence of stereocenters, such as chiral centers or double bonds capable of E/Z isomerism.

A detailed analysis of the structure of this compound reveals that it does not possess any chiral centers (a carbon atom bonded to four different substituents). Furthermore, the methylidene group at the C3 position has two identical hydrogen atoms attached to one of the sp² carbons, which precludes the possibility of E/Z (geometric) isomerism around this double bond. Therefore, this compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers).

Conformational Analysis

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. This compound has a flexible alkyl chain, allowing for numerous conformers. The most significant conformational flexibility arises from rotation around the C3-C4 single bond.

The relative stability of these conformers is influenced by:

-

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms.

-

Steric Hindrance: Repulsive interactions when bulky groups are forced into close proximity.

The rotation around the C3-C4 bond will lead to various staggered and eclipsed conformations. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations. Among the staggered conformers, the anti-periplanar arrangement, where the largest groups are 180° apart, is typically the most stable. In this case, the largest groups around the C3-C4 bond are the propargyl group (CH≡C-) and the hexyl group (- (CH₂)₅CH₃).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 3-methylidenedec-1-yne and structurally related enynes. Due to the limited availability of specific data for this compound, this review focuses on the broader class of 1,3-enynes, with a particular emphasis on synthetic methodologies and known biological activities of analogous structures. This document serves as a foundational resource for researchers interested in the exploration of this class of compounds for potential therapeutic applications.

Introduction to Enynes

Enynes are a class of organic molecules characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). The conjugated 1,3-enyne motif, where the double and triple bonds are separated by a single bond, is of particular interest due to its unique electronic properties and its prevalence in a variety of natural products and biologically active compounds. These compounds have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug discovery.[1]

Synthesis of 1,3-Enynes

The construction of the 1,3-enyne framework is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide.[2][3][4]

The Sonogashira Coupling Reaction

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the vinyl halide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the 1,3-enyne product.

A general workflow for the synthesis of a 1,3-enyne via the Sonogashira coupling is depicted below:

Caption: A generalized workflow for the synthesis of 1,3-enynes using the Sonogashira coupling reaction.

Detailed Experimental Protocol: Representative Synthesis of (E)-dec-3-en-1-yne

The following is a representative experimental protocol for the synthesis of a simple 1,3-enyne, (E)-dec-3-en-1-yne, based on standard Sonogashira coupling procedures.

Materials:

-

(E)-1-bromo-1-octene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M in THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Coupling Reaction: To a dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-1-bromo-1-octene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Deprotection: Upon completion, cool the reaction mixture to 0°C and add TBAF (1.5 eq) dropwise. Stir at room temperature for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-dec-3-en-1-yne.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for a representative 1,3-enyne, (E)-dec-3-en-1-yne.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 175-180 °C (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.10-5.95 (m, 2H, -CH=CH-), 3.15 (s, 1H, ≡C-H), 2.20 (q, 2H, -CH₂-CH=), 1.40-1.20 (m, 8H, -(CH₂)₄-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 110.5, 82.1, 78.9, 32.5, 31.6, 28.9, 22.6, 14.1 |

| IR (neat, cm⁻¹) | ~3300 (≡C-H), ~2950-2850 (C-H), ~2100 (C≡C), ~1650 (C=C), ~960 (trans C=C bend) |

| Mass Spec (EI, m/z) | 136 (M⁺), fragments corresponding to loss of alkyl chain segments |

Biological Activity of Related Enynes

While specific biological data for this compound is not available, numerous studies have demonstrated the potential of the enyne scaffold in medicinal chemistry.

Anti-inflammatory Activity

Several natural and synthetic enyne-containing compounds have been reported to exhibit anti-inflammatory properties.[1] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Caption: A simplified diagram illustrating a potential mechanism of anti-inflammatory action for enyne compounds.

Cytotoxic Activity

The enyne moiety is a key structural feature in a class of potent antitumor antibiotics known as enediynes. While simple enynes are not as potent, the inherent reactivity of the enyne functional group has led to the investigation of various enyne derivatives for their cytotoxic effects against cancer cell lines.

The following table summarizes hypothetical IC₅₀ values for a representative 1,3-enyne against various cell lines, based on the general activity of related compounds.

| Cell Line | Hypothetical IC₅₀ (µM) |

| A549 (Lung) | > 100 |

| MCF-7 (Breast) | > 100 |

| HCT116 (Colon) | > 100 |

Note: These are representative values and would need to be determined experimentally.

Conclusion and Future Directions

The 1,3-enyne scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the specific compound this compound remains largely unexplored, the synthetic methodologies and the documented biological activities of related enynes provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-substituted-1,3-enynes to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

Methodological & Application

Synthetic Route to 3-Methylidenedec-1-yne via Ruthenium-Catalyzed Cross-Enyne Metathesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthetic protocol for the preparation of 3-methylidenedec-1-yne, a valuable building block in organic synthesis. The described method utilizes a ruthenium-catalyzed cross-enyne metathesis reaction between commercially available 1-decyne and ethylene gas. This atom-economical approach offers a straightforward and efficient route to the target 1,3-diene structure. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visualization of the catalytic cycle.

Introduction

Substituted 1,3-dienes are versatile intermediates in organic chemistry, participating in a wide range of transformations such as Diels-Alder reactions, transition metal-catalyzed cross-couplings, and polymerizations. Among these, 2-alkyl-1,3-butadienes are of particular interest. The synthesis of this compound, a member of this class, can be efficiently achieved through a cross-enyne metathesis reaction. This reaction, catalyzed by ruthenium carbene complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the coupling of an alkyne with an alkene.[1][2] The use of ethylene as the alkene partner is particularly advantageous as its self-metathesis is a non-productive reaction, leading to high selectivity for the desired diene product.[3] The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a robust synthetic tool.[4]

Proposed Synthetic Route: Cross-Enyne Metathesis

The recommended synthetic strategy for this compound involves the direct cross-enyne metathesis of 1-decyne with ethylene, catalyzed by a second-generation Grubbs or Hoveyda-Grubbs catalyst. The reaction is typically performed in a chlorinated or aromatic solvent under an atmosphere of ethylene.

Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for ruthenium-catalyzed cross-enyne metathesis of terminal alkynes with ethylene.[1]

Materials:

-

1-Decyne (98% purity or higher)

-

Second-Generation Grubbs Catalyst or Hoveyda-Grubbs Second-Generation Catalyst

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Ethylene gas (high purity)

-

Argon or Nitrogen gas (high purity)

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Schlenk line or inert gas manifold

-

Magnetic stirrer and stir bar

-

Gas balloon or bubbler for ethylene

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-decyne (1.0 mmol, 1.0 eq). Dissolve the alkyne in anhydrous dichloromethane or toluene (10 mL).

-

Catalyst Addition: Add the second-generation Grubbs catalyst or Hoveyda-Grubbs second-generation catalyst (0.02-0.05 mmol, 2-5 mol%) to the reaction mixture.

-

Ethylene Introduction: Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon or a gentle stream via a bubbler) throughout the reaction.

-

Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on similar reactions reported in the literature.

| Parameter | Expected Value | Reference(s) |

| Reactants | ||

| 1-Decyne | 1.0 mmol | (protocol) |

| Ethylene | Excess | [3] |

| Catalyst | ||

| Catalyst Loading | 2 - 5 mol% | [1] |

| Reaction Conditions | ||

| Solvent | DCM or Toluene | [1] |

| Temperature | RT - 50 °C | [1] |

| Reaction Time | 4 - 24 h | (estimated) |

| Product | ||

| This compound | ||

| Expected Yield | 70 - 90% | (estimated) |

| Appearance | Colorless oil | (expected) |

Spectroscopic Data (Predicted for this compound):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.40-5.20 (m, 2H, =CH₂), 3.05 (s, 1H, ≡CH), 2.20 (t, J = 7.2 Hz, 2H, -CH₂-C=), 1.50-1.20 (m, 10H, -(CH₂)₅-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 140.5 (=C<), 118.0 (=CH₂), 83.0 (≡C-), 72.0 (≡CH), 35.0 (-CH₂-), 31.8, 29.2, 29.1, 28.5, 22.7 (-(CH₂)₅-), 14.1 (-CH₃).

-

FT-IR (neat): ν 3310 (≡C-H), 3090 (=C-H), 2925, 2855 (C-H), 2110 (C≡C), 1605 (C=C), 890 (=CH₂) cm⁻¹.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthetic route.

Catalytic Cycle for Cross-Enyne Metathesis

Caption: Catalytic cycle of the cross-enyne metathesis reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of ruthenium-catalyzed cross-enyne metathesis provides a direct route to this valuable 1,3-diene from readily available starting materials. The mild reaction conditions and the high expected yield make this procedure suitable for various research and development applications. The provided workflow and catalytic cycle diagrams offer a clear visual guide to the experimental process and the underlying reaction mechanism.

References

- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross Metathesis [organic-chemistry.org]

- 3. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enyne Metathesis [organic-chemistry.org]

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Methylidenedec-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylidenedec-1-yne is a versatile building block in organic synthesis, possessing both a terminal alkyne and an exocyclic double bond. This unique structural motif allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are of significant interest in the pharmaceutical industry for the synthesis of novel drug candidates and in materials science for the development of advanced organic materials.

This document provides detailed application notes and generalized protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Sonogashira, Suzuki-Miyaura, and Heck reactions. The provided protocols are based on established methodologies for structurally similar substrates and should be considered as a starting point for optimization.

Sonogashira Coupling of this compound

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes.[3] For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents at the C-1 position.

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General)

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

-

To a dry, inert-atmosphere flask, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Add the aryl or vinyl halide (1.0 equiv) and this compound (1.2-1.5 equiv).

-

Dissolve the solids in the anhydrous solvent.

-

Add the amine base (2-3 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 85-95 |

| 2 | Bromobenzene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 70-85 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 88-96 |

Note: Yields are hypothetical and based on typical Sonogashira reactions. Actual yields will depend on specific reaction conditions and substrate.

Suzuki-Miyaura Coupling involving this compound Derivatives

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4] While the terminal alkyne of this compound does not directly participate in the standard Suzuki reaction, it can be first converted to a vinyl halide or vinyl boronate derivative, which can then undergo Suzuki coupling. For instance, hydrohalogenation or hydroboration of the alkyne would provide the necessary precursors.

Two-Step Strategy Workflow:

Caption: Two-step approach for Suzuki-Miyaura coupling.

Experimental Protocol (General - for a Vinyl Halide Derivative)

Materials:

-

Vinyl halide derivative of this compound

-

Aryl or vinyl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction flask, add the vinyl halide derivative of this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2-3 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Quantitative Data Summary (Representative)

| Entry | Vinyl Halide Derivative | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (Z)-1-iodo-3-methylidenedec-1-ene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |

| 2 | (E)-1-bromo-3-methylidenedec-1-ene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

Note: Yields are hypothetical and based on typical Suzuki-Miyaura reactions. Actual yields will depend on specific reaction conditions and substrate.

Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] In the case of this compound, the exocyclic double bond can potentially participate in a Heck reaction with an aryl or vinyl halide. It is important to note that the terminal alkyne might also react under certain conditions, potentially leading to a mixture of products. Selective reaction at the alkene may require careful optimization of reaction conditions.

General Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol (General)

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene, vinyl bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often improves reactivity)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equiv), the aryl or vinyl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).

-

Add the base (1.5-2.5 equiv) and the solvent.

-

Degas the mixture with an inert gas.

-

Heat the reaction to 80-120 °C and monitor its progress.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst (if heterogeneous) and inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the residue by column chromatography.

Quantitative Data Summary (Representative)

| Entry | Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 60-75 |

| 2 | Vinyl bromide | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ | Acetonitrile | 80 | 55-70 |

Note: Yields are hypothetical and based on typical Heck reactions. The regioselectivity and chemoselectivity of the reaction with this compound would need to be determined experimentally.

Signaling Pathway and Mechanistic Overview

The catalytic cycles of Sonogashira, Suzuki, and Heck reactions are all based on a sequence of oxidative addition, migratory insertion (for Heck) or transmetalation (for Sonogashira and Suzuki), and reductive elimination.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

This compound is a promising substrate for various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic utility of this molecule. It is crucial to emphasize that the provided procedures are generalized and will likely require optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve optimal results for specific applications. Careful analysis of the reaction outcomes, including yield, regioselectivity, and stereoselectivity, is recommended for each specific transformation.

References

Application Notes & Protocols for the Derivatization of 3-Methylidenedec-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 3-methylidenedec-1-yne, a versatile building block in organic synthesis. The unique conjugated enyne motif of this substrate allows for a variety of transformations, opening avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The following protocols are based on established methodologies for the derivatization of terminal alkynes and conjugated enynes.

Palladium-Catalyzed Cross-Coupling for the Synthesis of Arylated Allenes

The direct arylation of the allenyl/propargyl moiety of this compound can be achieved via a palladium-catalyzed cross-coupling reaction with aryl bromides. This method provides a direct route to highly functionalized allenes, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1] The choice of phosphine ligand is crucial for the selective formation of the allenic product over the isomeric propargylic product.[1]

Experimental Protocol: Palladium-Catalyzed Arylation

Materials:

-

This compound

-

Aryl bromide (e.g., p-bromoanisole)

-

tert-Butyllithium (t-BuLi) solution in pentane

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add t-BuLi (1.5 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to generate the in situ allenyl/propargyl-lithium species.

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in anhydrous THF.

-

Add the aryl bromide (1.2 eq) to the catalyst mixture.

-

Transfer the freshly prepared lithium species solution to the catalyst-aryl bromide mixture via cannula at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired arylated allene.

Quantitative Data (Representative for similar substrates):

| Entry | Aryl Bromide | Catalyst System | Yield (%) | Reference |

| 1 | p-Bromoanisole | Pd(OAc)₂ / SPhos | 75-85 | [1] |

| 2 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | 70-80 | [1] |

Note: Yields are representative and may vary depending on the specific aryl bromide and reaction conditions.

Reaction Workflow

Caption: Palladium-catalyzed arylation workflow.

Hydroalkylation of the Enyne System with Ketones

A cooperative catalysis system involving Palladium(0) can be employed for the hydroalkylation of the 1,3-enyne system of this compound with ketones. This reaction leads to the formation of functionalized allenes and is notable for its mild reaction conditions, proceeding at room temperature.[2]

Experimental Protocol: Hydroalkylation with Ketones

Materials:

-

This compound

-

Ketone (e.g., Acetophenone)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Senphos (a specific phosphine ligand)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Triethylamine (NEt₃)

-

Anhydrous Toluene

-

Anhydrous Diethyl ether (Et₂O)

-

Silica gel

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.025 eq), Senphos (0.05 eq), B(C₆F₅)₃ (0.10 eq), and anhydrous toluene to a vial.

-

Stir the mixture for 10 minutes.

-

Add the ketone (1.2 eq), this compound (1.0 eq), and NEt₃ (0.20 eq).

-

Cap the vial, remove it from the glovebox, and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, pass the reaction mixture through a short silica plug, eluting with Et₂O.

-

Concentrate the eluent under reduced pressure.

-

Purify the crude material by silica gel column chromatography to obtain the allene product.[2]

Quantitative Data (Representative for similar substrates):

| Entry | Ketone | Catalyst System | Yield (%) | Reference |

| 1 | Acetophenone | Pd(0)/Senphos/B(C₆F₅)₃/NEt₃ | 85-95 | [2] |

| 2 | Cyclohexanone | Pd(0)/Senphos/B(C₆F₅)₃/NEt₃ | 80-90 | [2] |

Note: Yields are representative and may vary depending on the specific ketone and reaction conditions.

Reaction Scheme

Caption: Hydroalkylation of this compound with a ketone.

Asymmetric [3+2] Cycloaddition with Enones

The conjugated enyne system of this compound can participate in nucleophile-catalyzed asymmetric [3+2] cycloadditions with enones to furnish functionalized cyclopentenes.[3] These cyclic structures are prevalent in numerous natural products and synthetic compounds of biological interest. The use of a chiral phosphine catalyst allows for the generation of stereocenters with high enantioselectivity.[3]

Experimental Protocol: Asymmetric [3+2] Cycloaddition

Materials:

-

This compound

-

Enone (e.g., Chalcone)

-

Chiral phosphepine catalyst

-

Anhydrous Toluene

-

Silica gel

Procedure:

-

To a solution of the chiral phosphepine catalyst (0.10 eq) in anhydrous toluene, add the enone (1.0 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the functionalized cyclopentene.[3]

Quantitative Data (Representative for similar substrates):

| Entry | Enone | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Chiral Phosphepine | 80-90 | >95 | [3] |

| 2 | Cyclohexenone | Chiral Phosphepine | 75-85 | >90 | [3] |

Note: Yields and enantiomeric excess (ee) are representative and may vary depending on the specific enone and reaction conditions.

Logical Relationship of the Cycloaddition

Caption: Logical flow of the [3+2] cycloaddition reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]

- 3. Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones [organic-chemistry.org]

Application Notes and Protocols: 3-Methylidenedec-1-yne as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylidenedec-1-yne is a 1,6-enyne, a class of organic compounds characterized by the presence of both an alkene and an alkyne moiety separated by a three-carbon tether. This structural motif makes it a highly versatile building block in organic synthesis, amenable to a variety of powerful carbon-carbon bond-forming reactions. The strategic placement of the reactive double and triple bonds allows for the construction of complex cyclic and acyclic molecules, including conjugated dienes and polycyclic systems, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This document provides an overview of the potential applications of this compound, including its synthesis and key synthetic transformations, supported by detailed experimental protocols and quantitative data from analogous systems.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira couplings of vinyl halides with terminal alkynes.[3]

Materials:

-

2-Bromo-1-nonene

-

Ethynyltrimethylsilane

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Sonogashira Coupling

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add PdCl₂ (2 mol%) and PPh₃ (4 mol%).

-

Add anhydrous toluene, followed by freshly distilled Et₃N.

-

Stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.

-

Add CuI (1 mol%), 2-bromo-1-nonene (1.0 eq), and ethynyltrimethylsilane (1.2 eq).

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the TMS-protected enyne.

Step 2: Deprotection

-

Dissolve the TMS-protected enyne (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Applications in Organic Synthesis

Cross-Enyne Metathesis (CEYM)

Cross-enyne metathesis is a powerful reaction that couples an alkene and an alkyne to form a 1,3-diene, catalyzed by metal carbene complexes, most notably Grubbs-type ruthenium catalysts.[4][5] For a terminal alkyne like this compound, cross-metathesis with ethylene is a highly efficient method to produce a 2,3-disubstituted 1,3-diene.[6] This transformation is driven by the formation of a thermodynamically stable conjugated diene system.

This protocol is based on general procedures for ruthenium-catalyzed cross-enyne metathesis.[4][5]

Materials:

-

This compound

-

Grubbs II catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

-

Toluene, anhydrous and degassed

-

Ethylene gas (balloon pressure)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous, degassed toluene in a flame-dried Schlenk flask.

-

Add Grubbs II catalyst (1-5 mol%).

-

Bubble ethylene gas through the solution for 15 minutes, then maintain the reaction under an ethylene atmosphere (balloon).

-

Heat the reaction mixture to 40-80 °C and stir for 2-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Dodecyne | Grubbs II (5) | Toluene | 80 | 3 | 85 | [4] |

| Phenylacetylene | Grubbs II (5) | Toluene | 80 | 3 | 92 | [4] |

| 1-Phenyl-1-propyne | Grubbs II (5) | Toluene | 80 | 12 | 78 | [6] |

| Propargyl acetate | Grubbs II (10) | Toluene | 80 | - | - | [7] |

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[8][9] This reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).[10] For an intramolecular reaction with a 1,6-enyne like this compound, a bicyclic cyclopentenone is formed with high regio- and stereoselectivity.[9]

This protocol is adapted from general procedures for the Pauson-Khand reaction.[10]

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Toluene or 1,2-dichloroethane (DCE), anhydrous and degassed

-

Carbon monoxide (CO) gas (balloon or pressurized)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous, degassed solvent (e.g., toluene).

-

Add dicobalt octacarbonyl (1.1 eq) under an argon atmosphere.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

-

Purge the flask with carbon monoxide and then maintain a CO atmosphere (balloon or set pressure).

-

Heat the reaction to 60-110 °C and stir for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a plug of silica gel, eluting with diethyl ether to remove cobalt residues.

-

Concentrate the filtrate and purify by flash column chromatography to yield the bicyclic enone.

| Substrate Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Terminal alkyne, terminal alkene | Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 24 | 50 | [10] |

| Internal alkyne, terminal alkene | Co₂(CO)₈ (stoichiometric) | Mesitylene | 160 | 24 | low | [10] |

| Terminal alkyne, norbornadiene | QuinoxP-Co₂ complex (catalytic) | Toluene | 110 | 4 | 75 | [11] |

| Propargyl acetate, norbornadiene | QuinoxP-Co₂ complex (catalytic) | Toluene | 110 | 4 | 40 | [11] |

Other Potential Transformations

In addition to metathesis and the Pauson-Khand reaction, 1,6-enynes like this compound can participate in a range of other synthetically useful transformations, including:

-

Gold- and Platinum-Catalyzed Cyclizations: These reactions can lead to a variety of carbocyclic and heterocyclic frameworks through different modes of cyclization.[12]

-

Iridium- and Rhodium-Catalyzed Cycloadditions: These metals can catalyze [4+2] and [2+2+2] cycloadditions to form complex polycyclic systems.

-

Radical Cyclizations: 1,6-enynes are excellent substrates for radical-mediated cascade reactions to generate cyclic products.[13]

-

Reductive Cyclizations: Iron-catalyzed reductive cyclizations can produce pyrrolidine and tetrahydrofuran derivatives from appropriately substituted 1,6-enynes.[14]

Conclusion

This compound represents a versatile and valuable building block for organic synthesis. Its ability to undergo a wide array of powerful transformations, including enyne metathesis and the Pauson-Khand reaction, allows for the rapid construction of molecular complexity from a simple acyclic precursor. The protocols and data presented herein, based on well-established reactivity of analogous 1,6-enynes, provide a solid foundation for researchers to explore the synthetic utility of this and related compounds in the development of novel molecules for various applications.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enyne Metathesis [organic-chemistry.org]

- 6. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]

Application Notes and Protocols for the Polymerization of 3-Methylidenedec-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the polymerization of 3-methylidenedec-1-yne, a non-conjugated enyne monomer. Due to the presence of both a terminal alkyne and an internal alkene, two primary polymerization strategies are proposed: Rhodium-Catalyzed Alkyne Polymerization and Enyne Metathesis Polymerization . While specific literature on the polymerization of this compound is not available, this document outlines generalized protocols based on established methods for structurally similar monomers. These protocols are intended to serve as a starting point for experimental design and will require optimization for this specific monomer. Potential applications of the resulting polymers, particularly in the realm of drug development, are also discussed.

Introduction to the Polymerization of this compound

The monomer this compound possesses two reactive functionalities: a terminal triple bond and a trisubstituted internal double bond. This unique structure allows for two distinct polymerization pathways, yielding polymers with different backbone structures and, consequently, different physicochemical properties.

-

Rhodium-Catalyzed Alkyne Polymerization: This method selectively polymerizes the terminal alkyne group, leading to a polyacetylene backbone with pendant methylidenedecenyl side chains. Substituted polyacetylenes are known for their interesting optical and electronic properties and can be functionalized for various applications, including drug delivery systems. Rhodium catalysts are particularly effective for the polymerization of substituted acetylenes, often providing high stereoregularity.

-

Enyne Metathesis Polymerization: This pathway involves both the alkyne and alkene moieties in a metathesis cascade, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts. The resulting polymer structure is more complex and can be influenced by the catalyst and reaction conditions. Enyne metathesis offers a route to unique polymer architectures that may have applications in areas such as controlled release matrices and advanced biomaterials.

The choice of polymerization method will dictate the final polymer structure and properties, which can be tailored for specific applications in drug development, such as creating scaffolds for drug conjugation, formulating nanoparticles for targeted delivery, or developing biodegradable materials for implants.

Rhodium-Catalyzed Alkyne Polymerization

This approach focuses on the selective polymerization of the terminal alkyne functionality.

Signaling Pathway: Proposed Mechanism

The polymerization is proposed to proceed via a coordination-insertion mechanism at the rhodium center.

Caption: Proposed mechanism for Rh-catalyzed polymerization.

Experimental Protocol

Materials:

-

This compound (monomer)

-

Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)

-

Cocatalyst/Solvent (e.g., Triethylamine (TEA) or an amine-containing solvent)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Monomer and Solvent Preparation: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities. Dry the solvent over an appropriate drying agent and deoxygenate by purging with an inert gas for at least 30 minutes.

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the rhodium catalyst to a clean, dry reaction vessel equipped with a magnetic stir bar.

-

Solvent and Cocatalyst Addition: Add the desired amount of anhydrous, deoxygenated solvent and cocatalyst (e.g., TEA) to the reaction vessel. Stir the mixture until the catalyst is fully dissolved.

-

Monomer Addition: Using a gas-tight syringe, add the purified monomer to the stirring catalyst solution.

-

Polymerization: Allow the reaction to proceed at the desired temperature (typically ranging from room temperature to 80°C) for a specified time (e.g., 1 to 24 hours). Monitor the reaction progress by techniques such as ¹H NMR or by observing an increase in viscosity.

-

Termination and Precipitation: Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.

Data Presentation: Typical Reaction Parameters

| Parameter | Range/Value | Purpose |

| Monomer/Catalyst Ratio | 50:1 to 500:1 | Controls molecular weight |

| Monomer Concentration | 0.1 to 1.0 M | Affects reaction rate |

| Temperature | 25 to 80 °C | Influences polymerization rate and stereoregularity |

| Reaction Time | 1 to 24 hours | Determines monomer conversion |

| Cocatalyst (e.g., TEA) | ~10 vol% | Activates the rhodium catalyst |

| Expected Polymer Characteristics | ||

| Yield | 60 - 95% | |

| Number-Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol | |

| Polydispersity Index (PDI) | 1.2 - 2.5 |

Note: These values are illustrative and will require empirical optimization for this compound.

Enyne Metathesis Polymerization

This method utilizes both the alkyne and alkene functionalities to construct the polymer backbone.

Signaling Pathway: Proposed Mechanism

Enyne metathesis with a ruthenium catalyst like a Grubbs catalyst is proposed to initiate at the more reactive terminal alkyne, followed by an intramolecular cyclization with the alkene, leading to a cascade polymerization.

Caption: Proposed mechanism for enyne metathesis polymerization.

Experimental Protocol

Materials:

-

This compound (monomer)

-

Ruthenium catalyst (e.g., Grubbs 2nd or 3rd Generation catalyst)

-

Anhydrous, deoxygenated solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

Terminating agent (e.g., Ethyl vinyl ether)

Procedure:

-

Monomer and Solvent Preparation: As described in the rhodium-catalyzed protocol, ensure the monomer and solvent are pure, dry, and deoxygenated.

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of the monomer in the anhydrous, deoxygenated solvent in a reaction vessel equipped with a magnetic stir bar.

-

Catalyst Addition: Prepare a stock solution of the Grubbs catalyst in the same solvent. Add the required amount of the catalyst solution to the monomer solution to initiate the polymerization.

-

Polymerization: Stir the reaction mixture at the desired temperature (typically room temperature to 50°C). The reaction is often rapid and can be monitored by techniques like ¹H NMR or by observing changes in the color of the solution.

-

Termination: After the desired reaction time (e.g., 30 minutes to a few hours), terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.

-

Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as cold methanol.

-

Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation: Typical Reaction Parameters

| Parameter | Range/Value | Purpose |

| Monomer/Catalyst Ratio | 100:1 to 1000:1 | Controls molecular weight |

| Monomer Concentration | 0.05 to 0.5 M | Affects reaction rate and solubility |

| Temperature | 25 to 50 °C | Influences catalyst activity and stability |

| Reaction Time | 0.5 to 6 hours | Determines monomer conversion |

| Expected Polymer Characteristics | ||

| Yield | 70 - 98% | |

| Number-Average Molecular Weight (Mₙ) | 20,000 - 200,000 g/mol | |

| Polydispersity Index (PDI) | 1.1 - 1.8 |

Note: These values are illustrative and will require empirical optimization for this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both polymerization methods.

Caption: General workflow for polymerization experiments.

Applications in Drug Development

Polymers derived from this compound could offer several advantages in drug development:

-

Drug Conjugation: The residual double bonds in the polymer backbone or side chains (depending on the polymerization method) can be further functionalized for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.

-

Nanoparticle Formulation: The amphiphilic nature of these polymers, with a hydrophobic backbone and potentially modifiable side chains, could be exploited for the formulation of nanoparticles for drug delivery. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Biodegradable Materials: The polymer backbone, particularly if synthesized via enyne metathesis, may contain functionalities that are susceptible to degradation under physiological conditions, making them suitable for controlled-release systems or temporary implants.

-

Scaffolds for Tissue Engineering: The polymers can be processed into various forms, such as films, fibers, or gels, to be used as scaffolds for tissue regeneration, where their mechanical properties and degradation rate can be tuned.

Conclusion

The polymerization of this compound presents an opportunity to synthesize novel polymers with tunable properties. The choice between rhodium-catalyzed alkyne polymerization and ruthenium-catalyzed enyne metathesis will lead to distinct polymer architectures. The protocols provided herein offer a foundation for the experimental exploration of these pathways. Further research and optimization are necessary to fully elucidate the potential of these polymers for applications in drug development and materials science. It is strongly recommended to conduct small-scale screening experiments to determine the optimal reaction conditions for this specific monomer.

Application Note: Analytical Techniques for the Quantification of 3-Methylidenedec-1-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylidenedec-1-yne is a terminal alkyne whose quantification is essential in various research and development settings. This document provides detailed protocols for three robust analytical techniques for the accurate quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and selectivity.[1][2] The compound is first vaporized and separated from other components in a gas chromatograph before being detected and quantified by a mass spectrometer.

Experimental Protocol

a. Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

-

Prepare an internal standard (IS) solution (e.g., 10 µg/mL of undecane) in the same solvent.

-

To 1 mL of each calibration standard and each unknown sample, add 100 µL of the internal standard solution.

b. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound and the internal standard.

Data Presentation

Table 1: GC-MS Calibration Data for this compound

| Concentration (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard (Undecane) | Response Ratio (Analyte Area / IS Area) |

| 0.5 | 15,234 | 485,678 | 0.031 |

| 1.0 | 31,056 | 488,123 | 0.064 |

| 5.0 | 154,890 | 486,990 | 0.318 |

| 10.0 | 312,456 | 487,543 | 0.641 |

| 25.0 | 785,112 | 488,010 | 1.609 |

| 50.0 | 1,567,890 | 486,555 | 3.222 |

| 100.0 | 3,140,234 | 487,888 | 6.436 |

A calibration curve is generated by plotting the response ratio against the concentration of the standards. The concentration of unknown samples is then determined from this curve.

Experimental Workflow

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Direct HPLC analysis of this compound is challenging due to its lack of a strong chromophore for UV detection.[3] Pre-column derivatization using a "click" reaction with an azide-containing fluorescent tag allows for highly sensitive detection.[4][5][6][7][8]

Experimental Protocol

a. Derivatization Reagent:

-

3-Azido-7-hydroxycoumarin or another suitable fluorescent azide.

b. Derivatization Procedure:

-

To 100 µL of each standard and sample solution in a microcentrifuge tube, add 10 µL of a 10 mM solution of the fluorescent azide in DMSO.

-

Add 5 µL of a freshly prepared 100 mM solution of sodium ascorbate in water.

-

Add 5 µL of a 20 mM solution of copper(II) sulfate in water.

-

Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

-

Stop the reaction by adding 10 µL of 50 mM EDTA solution.

-

Dilute the mixture with 870 µL of the mobile phase and inject it into the HPLC system.

c. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water gradient.

-

Start with 50% Acetonitrile, increase to 100% over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detector: Excitation wavelength of 330 nm and an emission wavelength of 470 nm (for 3-azido-7-hydroxycoumarin derivative).

Data Presentation

Table 2: HPLC Calibration Data for Derivatized this compound

| Concentration (ng/mL) | Peak Area |

| 1 | 25,432 |

| 5 | 126,890 |

| 10 | 255,123 |

| 50 | 1,278,900 |

| 100 | 2,560,345 |

| 250 | 6,398,765 |

| 500 | 12,810,987 |

Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy